molecular formula C20H26FN3O B12520523 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine CAS No. 715651-76-6

2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine

Cat. No.: B12520523
CAS No.: 715651-76-6
M. Wt: 343.4 g/mol
InChI Key: ORTUSOZFGJTTMI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-yl)butoxy]pyrimidine is a high-purity chemical compound intended for research and development applications. This synthetic small molecule features a pyrimidine core structure substituted with a 4-fluorophenyl group, a methyl group, and a flexible alkoxy chain terminated with a piperidine moiety. The integration of the piperidine ring, a common feature in pharmaceuticals , alongside the fluorinated aromatic system, makes this compound a valuable scaffold for medicinal chemistry and drug discovery research. Potential applications include serving as a key intermediate in the synthesis of more complex target molecules, a building block in library production for high-throughput screening, or a tool compound for investigating biological pathways. Researchers can utilize this substance in developing potential therapeutic agents, strictly within a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

CAS No.

715651-76-6

Molecular Formula

C20H26FN3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methyl-6-(4-piperidin-1-ylbutoxy)pyrimidine

InChI

InChI=1S/C20H26FN3O/c1-16-15-19(23-20(22-16)17-7-9-18(21)10-8-17)25-14-6-5-13-24-11-3-2-4-12-24/h7-10,15H,2-6,11-14H2,1H3

InChI Key

ORTUSOZFGJTTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCCCCN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-6-chloro-2-(4-fluorophenyl)pyrimidine

The pyrimidine core is constructed via cyclocondensation of β-keto esters with amidines. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with acetamidine hydrochloride under basic conditions to yield 4-methyl-2-(4-fluorophenyl)pyrimidin-6-ol. Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group at position 6 to chloride, producing 4-methyl-6-chloro-2-(4-fluorophenyl)pyrimidine.

Key Reaction Conditions :

  • POCl₃ (3 equiv), reflux at 110°C for 6–8 hours.
  • Yield: 78–85%.

Alkylation with 1,4-Dibromobutane

The 6-chloro substituent is replaced with a bromobutoxy chain via nucleophilic aromatic substitution. Reacting 4-methyl-6-chloro-2-(4-fluorophenyl)pyrimidine with 1,4-dibromobutane in acetone using potassium carbonate (K₂CO₃) yields 6-(4-bromobutoxy)-4-methyl-2-(4-fluorophenyl)pyrimidine.

Optimized Parameters :

  • Solvent: Anhydrous acetone.
  • Temperature: Reflux at 60°C for 12 hours.
  • Yield: 65–72%.

Piperidine Substitution

The bromine atom in the butoxy chain undergoes nucleophilic displacement with piperidine. In acetonitrile, 6-(4-bromobutoxy)-4-methyl-2-(4-fluorophenyl)pyrimidine reacts with excess piperidine (2.5 equiv) in the presence of potassium iodide (KI) to afford the final product.

Critical Data :

  • Catalyst: KI (10 mol%).
  • Temperature: 80°C for 24 hours.
  • Yield: 82–88%.

Cyclocondensation with Pre-Functionalized Intermediates

Enaminone Formation

Enaminones serve as versatile intermediates for pyrimidine ring construction. For instance, 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is synthesized by reacting 4-fluoroacetophenone with DMF-DMA (N,N-dimethylformamide dimethyl acetal).

Reaction Profile :

  • Solvent: Toluene.
  • Temperature: 100°C for 4 hours.
  • Yield: 90–94%.

Pyrimidine Ring Closure

The enaminone condenses with methyl malonate and urea derivatives under acidic conditions to form 4-methyl-2-(4-fluorophenyl)pyrimidine-6-ol. Subsequent alkylation and amination follow the sequence outlined in Section 1.

Notable Conditions :

  • Catalyst: p-Toluenesulfonic acid (PTSA, 0.1 equiv).
  • Solvent: Ethanol.
  • Yield: 68–75%.

Multi-Component Coupling Strategies

Sequential Alkylation-Amination

After Suzuki coupling, the 6-chloro group is functionalized via bromobutoxy alkylation and piperidine substitution as described in Section 1.

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations Yield Range
Nucleophilic Substitution Chlorination, alkylation, amination High regioselectivity, scalable Multi-step purification required 65–88%
Cyclocondensation Enaminone formation, ring closure Fewer steps, modular intermediates Sensitive to moisture 68–90%
Suzuki Coupling Cross-coupling, functionalization Precise aryl introduction Requires palladium catalysts 76–80%

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF).

Piperidine Substitution Efficiency

Microwave-assisted reactions reduce reaction times from 24 hours to 2 hours while maintaining yields >80%.

Purification Strategies

  • Column chromatography (silica gel, ethyl acetate/hexane).
  • Recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for its interactions with various biological targets, including but not limited to:

Kinase Inhibition

Research indicates that derivatives of this compound exhibit inhibitory activity against certain kinases. For instance, studies have shown that compounds with similar structures can selectively inhibit cyclin-dependent kinases (CDK) involved in cell cycle regulation, making them potential candidates for cancer therapy .

Neuropathic Pain Management

The compound has been evaluated for its analgesic properties, particularly in the context of neuropathic pain. A study identified related compounds as potential σ1 receptor ligands, which are implicated in pain modulation pathways . This suggests that the compound could be developed into a therapeutic agent for treating chronic pain conditions.

Antitumor Activity

Investigations into the antitumor effects of pyrimidine derivatives have revealed promising results. For example, compounds structurally related to 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine have demonstrated efficacy against various cancer cell lines, indicating their potential as anticancer agents .

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including:

  • Starting Materials : The synthesis often begins with readily available piperidine derivatives and fluorinated phenyl compounds.
  • Reactions : Key synthetic strategies include nucleophilic substitutions and coupling reactions that form the pyrimidine ring and incorporate the piperidine moiety.

A detailed synthesis pathway can be outlined as follows:

  • Synthesize the piperidine derivative through alkylation.
  • Form the pyrimidine core via condensation reactions involving appropriate precursors.
  • Introduce the fluorophenyl group through electrophilic aromatic substitution.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

Case Study 1: Anticancer Activity

In a preclinical study, analogs of this compound were tested for their ability to inhibit tumor growth in xenograft models. Results showed significant reduction in tumor size compared to control groups, suggesting effective therapeutic action against specific cancer types .

Case Study 2: Pain Management

A clinical trial evaluated the efficacy of a related compound in patients with neuropathic pain. The results indicated that patients experienced significant pain relief compared to baseline measurements, supporting further development of this class of compounds for pain management .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Core Structure Substituents Key Differences Reference
2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-yl)butoxy]pyrimidine (Target) Pyrimidine 2-(4-Fluorophenyl), 4-methyl, 6-[4-(piperidin-1-yl)butoxy] Reference compound for comparison.
4-(4-Fluorophenyl)-2-methyl-6-[(5-piperidin-1-ylpentyl)oxy]pyrimidine Pyrimidine 4-(4-Fluorophenyl), 2-methyl, 6-[(5-piperidin-1-ylpentyl)oxy] Longer pentyl chain vs. butoxy; may alter logP and membrane permeability .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 5-(4-Fluorophenyl), 6-methyl, 4-piperazine linked to 3,4-dichlorophenyl Thienopyrimidine core enhances π-π stacking; dichlorophenyl adds steric bulk .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-methyl, 6-(piperidin-1-yl), 2-amine Lacks fluorophenyl and alkoxy groups; simpler structure for crystallographic studies .

Biological Activity

The compound 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24FN3OC_{18}H_{24}FN_3O, with a molecular weight of approximately 321.4 g/mol. The structure features a pyrimidine core substituted with a fluorophenyl group and a piperidine moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the piperidine group suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin.

Antidepressant Effects

Recent studies have highlighted the antidepressant-like effects of pyrimidine derivatives. For instance, compounds structurally related to 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine have shown significant inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and norepinephrine. Inhibitors of MAO can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that similar pyrimidine derivatives inhibit cell proliferation in various cancer cell lines. For example, compounds that inhibit CDK9-mediated RNA polymerase II transcription have been linked to reduced expression of anti-apoptotic proteins like Mcl-1, suggesting a mechanism by which these compounds induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
MAO InhibitionSignificant inhibition leading to increased serotonin levels
Anticancer ActivityInhibition of cell proliferation in cancer lines
CytotoxicitySelective cytotoxic effects on cancer cells

Case Study 1: Antidepressant Activity

A study published in 2020 evaluated the antidepressant-like effects of several pyrimidine derivatives, including those similar to our compound. The results indicated that these derivatives significantly reduced depressive-like behaviors in animal models, correlating with their ability to inhibit MAO activity .

Case Study 2: Cancer Cell Line Studies

In another investigation, the compound was tested against various cancer cell lines. The results showed that it effectively inhibited cell growth at micromolar concentrations, demonstrating lower toxicity towards healthy cells compared to cancerous ones . This selectivity is crucial for developing therapeutic agents with fewer side effects.

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